molecular formula C13H18Cl2N2O2S B6987373 N-(2-amino-2-phenylethyl)-1-(2,2-dichloro-1-methylcyclopropyl)methanesulfonamide

N-(2-amino-2-phenylethyl)-1-(2,2-dichloro-1-methylcyclopropyl)methanesulfonamide

Cat. No.: B6987373
M. Wt: 337.3 g/mol
InChI Key: GTRXQBOGHTUUED-UHFFFAOYSA-N
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Description

“N-(2-amino-2-phenylethyl)-1-(2,2-dichloro-1-methylcyclopropyl)methanesulfonamide” is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. The compound’s structure includes an amino group, a phenylethyl group, a dichloromethylcyclopropyl group, and a methanesulfonamide group, which contribute to its unique chemical properties.

Properties

IUPAC Name

N-(2-amino-2-phenylethyl)-1-(2,2-dichloro-1-methylcyclopropyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O2S/c1-12(8-13(12,14)15)9-20(18,19)17-7-11(16)10-5-3-2-4-6-10/h2-6,11,17H,7-9,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRXQBOGHTUUED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Cl)Cl)CS(=O)(=O)NCC(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-amino-2-phenylethyl)-1-(2,2-dichloro-1-methylcyclopropyl)methanesulfonamide” typically involves multi-step organic reactions. The process may start with the preparation of the 2-amino-2-phenylethylamine intermediate, followed by the introduction of the dichloromethylcyclopropyl group through a cyclopropanation reaction. The final step involves the sulfonation of the intermediate to form the methanesulfonamide group. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction steps as in the laboratory. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

“N-(2-amino-2-phenylethyl)-1-(2,2-dichloro-1-methylcyclopropyl)methanesulfonamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

In chemistry, “N-(2-amino-2-phenylethyl)-1-(2,2-dichloro-1-methylcyclopropyl)methanesulfonamide” can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features could make it a candidate for drug design and development.

Medicine

In medicine, the compound may have potential therapeutic applications. Its ability to interact with specific molecular targets could make it useful in treating certain diseases or conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials, agrochemicals, or other specialty chemicals. Its unique properties may offer advantages in specific applications.

Mechanism of Action

The mechanism of action of “N-(2-amino-2-phenylethyl)-1-(2,2-dichloro-1-methylcyclopropyl)methanesulfonamide” would depend on its specific interactions with molecular targets. It may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “N-(2-amino-2-phenylethyl)-1-(2,2-dichloro-1-methylcyclopropyl)methanesulfonamide” may include other sulfonamides, cyclopropyl derivatives, and phenylethylamines. Examples include:

  • N-(2-amino-2-phenylethyl)methanesulfonamide
  • 1-(2,2-dichloro-1-methylcyclopropyl)methanesulfonamide
  • N-(2-amino-2-phenylethyl)-1-cyclopropylmethanesulfonamide

Uniqueness

The uniqueness of “this compound” lies in its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that may not be observed in other similar compounds.

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